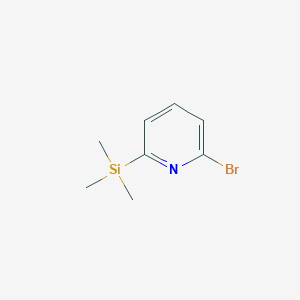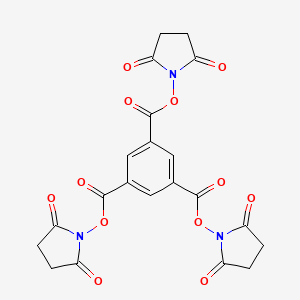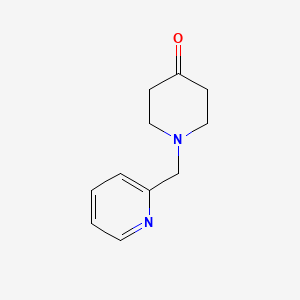
6-メトキシ-N2-メチルピリジン-2,3-ジアミン二塩酸塩
説明
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3O and its molecular weight is 226.1 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
合成化学
“6-メトキシ-N2-メチルピリジン-2,3-ジアミン二塩酸塩”は、合成化学においてビルディングブロックとして使用されます . 特に、複素環化合物の合成に有用です .
ヘアダイ業界
HCブルー7は、ヘアダイ業界で広く使用されています . 酸化系および非酸化系のヘアダイ製品の両方で使用されています . HCブルー7を含むヘアダイの人体への安全性と浸透性が研究されています .
化粧品業界
ヘアダイに加えて、HCブルー7は他の化粧品にも使用されています . 化粧品における使用の安全性は、化粧品および非食品製品科学委員会(SCCNFP)によって評価されています .
研究ツール
この化合物は、研究用標準品として入手可能です . 様々な科学実験で使用して、結果を検証することができます .
毒性学的研究
HCブルー7の毒性評価は、SCCNFPによって行われています . これらの研究は、化合物の安全性プロファイルを理解するのに役立ちます .
規制遵守
HCブルー7は、欧州連合で規制遵守チェックの対象となっています . SCCNFPは、化粧品での使用の安全性を評価しています .
Safety and Hazards
作用機序
Target of Action
It is known that hc blue 7 is a basic colorant used in hair dyes . Therefore, it can be inferred that its primary targets are the hair follicles and hair shafts where it imparts color.
Pharmacokinetics
It primarily remains on the hair shaft where it exerts its color-changing effects .
Result of Action
The primary result of HC Blue 7’s action is a change in hair color. The compound penetrates the hair shaft and binds to the hair’s keratin, resulting in a visible color change .
Action Environment
The action of HC Blue 7 can be influenced by various environmental factors. For instance, the compound is known to be stable under light and heat Additionally, the compound is soluble in water , which may influence its application and removal process.
生化学分析
Biochemical Properties
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride plays a crucial role in biochemical reactions, particularly in the formation of hair dyes. It reacts with primary intermediates to form the final dye, and this reaction can be accelerated by the addition of an oxidizing agent . The compound interacts with various enzymes and proteins during this process, facilitating the formation of the desired color. The nature of these interactions involves the binding of the compound to the active sites of enzymes, leading to the formation of stable complexes that drive the reaction forward.
Cellular Effects
The effects of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride on cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause serious eye damage and may cause an allergic skin reaction . Additionally, it is harmful if swallowed and very toxic to aquatic life with long-lasting effects . These cellular effects highlight the importance of handling the compound with care in laboratory settings.
Molecular Mechanism
At the molecular level, 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with enzymes involves the formation of stable enzyme-substrate complexes, which either inhibit or activate the enzyme’s activity. This binding interaction is crucial for the compound’s role in biochemical reactions, particularly in the formation of hair dyes .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride in laboratory settings are influenced by its stability and degradation over time. The compound is stable under standard laboratory conditions, but its effects on cellular function can change over time. In repeated dose toxicity studies, the compound showed effects on calcium and chloride levels in male and female rats, respectively . These changes highlight the importance of monitoring the compound’s effects over time in laboratory settings.
Dosage Effects in Animal Models
The effects of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride vary with different dosages in animal models. In a 90-day oral toxicity study in rats, the compound showed a no-observed-adverse-effect level (NOAEL) of 50 mg/kg body weight per day . Higher doses resulted in changes to lipid metabolism, including increased cholesterol, triglyceride, and phospholipid levels . These findings indicate that the compound’s effects are dose-dependent, with higher doses leading to more significant biochemical changes.
Metabolic Pathways
6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biochemical effects. Changes in metabolic flux and metabolite levels have been observed in studies involving the compound, highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride within cells and tissues are critical for its biochemical effects. The compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell. The compound’s localization and accumulation within specific tissues can influence its overall biochemical activity .
Subcellular Localization
The subcellular localization of 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications may influence the compound’s localization, ensuring that it reaches the appropriate cellular sites for its intended function .
特性
IUPAC Name |
6-methoxy-2-N-methylpyridine-2,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-9-7-5(8)3-4-6(10-7)11-2;;/h3-4H,8H2,1-2H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLCRBBRGGGHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=N1)OC)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879796 | |
| Record name | HC Blue 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83732-72-3 | |
| Record name | 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HC Blue 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXY-2-METHYLAMINO-3-AMINOPYRIDINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200C548F9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[2-(Methylsulphonyl)phenyl]piperazine](/img/structure/B1310665.png)





